molecular formula CH5ClO6P2 B1606384 [Chloro(phosphono)methyl]phosphonic acid CAS No. 87591-00-2

[Chloro(phosphono)methyl]phosphonic acid

Cat. No.: B1606384
CAS No.: 87591-00-2
M. Wt: 210.45 g/mol
InChI Key: FVXIZAQSPMLAMD-UHFFFAOYSA-N
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Description

Contextualization within Phosphonic Acid Chemistry

Phosphonic acids are a significant class of organic compounds defined by the presence of a C-PO(OH)₂ functional group. nih.gov This group imparts several key characteristics that make these molecules versatile in various chemical applications. nih.govirjmets.com Their structural similarity to the phosphate (B84403) moiety allows them to act as analogues in different chemical and biological systems. nih.gov

A defining feature of phosphonic acids is their exceptional coordination capability. nih.govresearchgate.net The three oxygen atoms of the phosphonic acid group can engage in strong coordination or iono-covalent bonds with a wide range of metal ions. nih.govmdpi.com This property has been extensively utilized in materials chemistry for the synthesis of metal-organic frameworks (MOFs), also known as coordination polymers. nih.govresearchgate.net In these structures, phosphonic acids act as linkers, bridging metal ions to create stable, porous frameworks. researchgate.net

Furthermore, the high polarity of the phosphonic acid group and its ability to be deprotonated in aqueous media are often exploited to increase the water solubility of organic molecules and polymers. nih.gov The synthesis of phosphonic acids can be achieved through various methods, with a common approach being the hydrolysis of dialkyl phosphonates using strong acids like hydrochloric acid. nih.gov

The Unique Role of Halogenated Bisphosphonates in Chemical Science

Bisphosphonates are a subclass of phosphonates characterized by a P-C-P backbone. uef.fi They are renowned for their potent metal-chelating properties, enabling them to bind tightly with di- and trivalent metal ions. uef.fiwikipedia.org This characteristic was initially leveraged in industrial applications, such as preventing the precipitation of calcium carbonate, thereby acting as water softeners. uef.fi

The introduction of halogen atoms, such as chlorine or fluorine, to the central carbon atom of the bisphosphonate structure creates halogenated bisphosphonates. researchgate.net This modification significantly influences the molecule's chemical properties and has been a key area of research. researchgate.netnih.gov Halogenation can alter the acidity of the molecule and its affinity for binding to mineral surfaces like hydroxyapatite (B223615). researchgate.netnih.gov For example, replacing a hydroxyl group on the central carbon with a halogen atom has been found to decrease the molecule's binding affinity for bone mineral. researchgate.net

This ability to modulate chemical properties through halogenation is a widely used strategy in chemistry. namiki-s.co.jp It allows for the design of customized analogues with tailored characteristics for specific research purposes. nih.gov The study of halogenated bisphosphonates, such as [Chloro(phosphono)methyl]phosphonic acid, provides valuable insights into structure-activity relationships, where small structural changes can lead to significant differences in chemical behavior and potential applications. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(phosphono)methyl]phosphonic acid
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InChI

InChI=1S/CH5ClO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXIZAQSPMLAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5ClO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007673
Record name (Chloromethylene)bis(phosphonic acid)
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Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87591-00-2
Record name Phosphonic acid, (chloromethylene)bis-
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Record name (Chloromethylene)bis(phosphonic acid)
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Record name [chloro(phosphono)methyl]phosphonic acid
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Record name (Chloromethylene)bis(phosphonic acid)
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Synthetic Methodologies for Chloro Phosphono Methyl Phosphonic Acid and Its Precursors

Established Synthetic Pathways and Chemical Transformations

The synthesis of [Chloro(phosphono)methyl]phosphonic acid and its ester precursors is primarily achieved through two major pathways: the reaction of phosphorus halides with a carboxylic acid and the Michaelis-Arbuzov reaction with halogenated methanes.

One of the most common industrial methods for producing geminal bisphosphonates involves the reaction of a suitable carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). mdpi.com For the synthesis of the closely related clodronic acid, ((Dichloromethylene)bis(phosphonic acid)), trichloroacetic acid is used as the carbon source. mdpi.com By analogy, dichloroacetic acid serves as the logical precursor for this compound. The reaction is typically followed by a hydrolysis step to convert the resulting intermediates into the final bisphosphonic acid. mdpi.com

Another fundamental approach is a variation of the Michaelis-Arbuzov reaction. This pathway involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with a polyhalogenated methane. researchgate.net For instance, the synthesis of tetraethyl methylenebisphosphonate, a precursor to many bisphosphonates, can be accomplished by reacting triethyl phosphite with dichloromethane. google.comgoogle.com To introduce the chloro substituent, chloroform (B151607) (CHCl₃) is used instead of dichloromethane. The reaction yields the corresponding tetraalkyl [chloro(methylene)]bisphosphonate ester.

The final and crucial chemical transformation in these ester-based routes is the hydrolysis of the tetraalkyl phosphonate (B1237965) esters to the free phosphonic acid. This is typically accomplished by refluxing the ester with concentrated hydrochloric acid, which cleaves the ester groups to yield the final product, this compound, and an alcohol byproduct. google.comyoutube.com

Precursor Design and Intermediate Chemistry

The design of precursors is critical to the successful synthesis of this compound. The choice of precursor dictates the synthetic route and reaction conditions.

In the carboxylic acid-based method, the key precursors are:

Dichloroacetic acid (Cl₂CHCOOH): This serves as the one-carbon source with the necessary chloro-substituent.

Phosphorous acid (H₃PO₃) and Phosphorus trichloride (PCl₃): This pair of reagents provides the phosphorus atoms and drives the phosphonylation of the carboxylic acid. mdpi.com

The intermediate chemistry in this pathway is complex, involving the in-situ formation of mixed anhydrides and other reactive phosphorus species from the reaction between H₃PO₃ and PCl₃. mdpi.com These intermediates, such as (HO)₂P-O-PCl₂, are highly electrophilic and react with the carbonyl carbon of the carboxylic acid, ultimately replacing the carboxyl group with two phosphonate groups. mdpi.com

For the Arbuzov-type pathway, the primary precursors are:

Trialkyl phosphites: Triethyl phosphite (P(OEt)₃) is commonly used due to its reactivity and the relative ease of removing the ethyl groups during the final hydrolysis step. google.com

Chloroform (CHCl₃): This molecule acts as the C1 source, providing the central carbon atom and the single chloro-substituent for the P-C(Cl)-P backbone.

The key intermediate in this route is the Tetraalkyl [chloro(methylene)]bisphosphonate ester, for example, tetraethyl [chloro(methylene)]bisphosphonate. This stable compound can be isolated and purified before the final hydrolysis step. nih.gov The formation of this intermediate proceeds via a phosphonium (B103445) salt after the initial nucleophilic attack of the phosphite on the chloroform.

Precursor Role in Synthesis Relevant Pathway
Dichloroacetic acidSource of the -CHCl- groupCarboxylic Acid + P-reagents
Phosphorus trichloride (PCl₃)Phosphonylating agentCarboxylic Acid + P-reagents
Phosphorous acid (H₃PO₃)Phosphonylating agentCarboxylic Acid + P-reagents
Triethyl phosphiteNucleophilic phosphorus sourceMichaelis-Arbuzov Reaction
Chloroform (CHCl₃)C1 source with chloro groupMichaelis-Arbuzov Reaction

Mechanistic Insights into Compound Formation

Understanding the reaction mechanisms provides a basis for controlling and optimizing the synthesis.

In the Michaelis-Arbuzov type reaction, the synthesis is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of chloroform. This is an Sₙ2-type reaction that displaces a chloride ion and forms a phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl carbons of the phosphonium salt, cleaving the C-O bond and forming the P=O double bond, which is the driving force of the reaction. bldpharm.com This sequence can be repeated as the initial phosphonate product can be deprotonated by a strong base (like the phosphite itself or an added base) to form a carbanion, which then attacks a second molecule of phosphite. This multi-step process results in the formation of the stable P-C-P bond of the tetraalkyl [chloro(methylene)]bisphosphonate intermediate.

Optimization Strategies for Synthetic Efficiency

For the method utilizing carboxylic acid and phosphorus reagents, optimization often focuses on the solvent and reaction temperature. The reaction is typically heterogeneous, and the choice of solvent is critical for managing the reaction mixture. nih.gov Solvents such as chlorobenzene (B131634) or sulfolane (B150427) are often employed. mdpi.com Controlling the reaction temperature is also crucial to prevent the formation of unwanted byproducts and to ensure the reaction proceeds to completion.

In the Arbuzov-type synthesis, reaction times can be lengthy, sometimes requiring extended periods of stirring. google.com Optimization strategies include:

Temperature Control: Heating the reaction mixture can significantly accelerate the rate of reaction, although it must be carefully controlled to avoid side reactions. google.com

Solvent Choice: The use of polar aprotic solvents has been shown to dramatically increase both the reaction rate and the product yield compared to neat conditions or non-polar solvents. google.com

Reactant Ratio: Adjusting the molar ratio of trialkyl phosphite to chloroform can influence the product distribution and yield. An excess of the phosphite may be used to ensure complete conversion.

The final hydrolysis step can also be optimized. While refluxing with concentrated HCl is effective, it is a harsh method. youtube.com Alternative, milder methods for the dealkylation of phosphonate esters, such as the McKenna reaction using bromotrimethylsilane (B50905) (BTMS) followed by methanolysis, can be more chemoselective and proceed under gentler conditions, which can be beneficial for preserving other sensitive functional groups if present. youtube.com Microwave-assisted hydrolysis has also been explored to reduce reaction times. youtube.com

Synthetic Method Key Parameters for Optimization Common Conditions & Outcomes
Carboxylic Acid + PCl₃/H₃PO₃Solvent choice, temperature, reactant ratios.Use of sulfolane or chlorobenzene as solvent; controlled heating improves yield. mdpi.com
Michaelis-Arbuzov ReactionReaction time, temperature, solvent.Heating accelerates the reaction; polar aprotic solvents can increase yield and reduce reaction time from weeks to hours. google.com
Ester HydrolysisReagent choice, temperature, reaction time.Refluxing with concentrated HCl is common. Milder methods like the McKenna reaction (BTMS) or microwave assistance can improve efficiency and selectivity. youtube.com

Chemical Reactivity and Derivatization of Chloro Phosphono Methyl Phosphonic Acid

Halogen Reactivity and Substitution Reactions

The carbon-chlorine (C-Cl) bonds in [Chloro(phosphono)methyl]phosphonic acid are generally unreactive towards standard nucleophilic substitution reactions. The presence of two electron-withdrawing phosphonic acid groups on the same carbon atom significantly stabilizes the C-Cl bonds, making them resistant to cleavage.

Attempts to displace the chlorine atoms with other functional groups typically require harsh reaction conditions or specialized synthetic routes that build the desired functionality from different starting materials, rather than through direct substitution on the clodronate molecule. The synthesis of related bisphosphonates, such as those containing amino or hydroxyl groups on the central carbon, relies on methods like the Mannich reaction or variations of the Michaelis-Arbuzov reaction using appropriately functionalized starting materials. acs.orgorientjchem.orgmdpi.com For instance, the synthesis of aminophosphonates is often achieved through the condensation of an amine, a carbonyl compound, and a phosphite (B83602) (the Kabachnik–Fields reaction), which builds the C-N bond concurrently with the C-P bond. wikipedia.org This highlights that functionalization at this position is achieved through de novo synthesis rather than substitution of the chloro groups on clodronic acid.

Reactions at the Phosphonic Acid Functionalities

The phosphonic acid groups are the primary sites for the chemical derivatization of this compound. These acidic moieties can undergo several common reactions, including deprotonation, esterification, and conversion to more reactive intermediates.

Salt Formation: As diprotic acids, the phosphonic acid groups can be deprotonated by bases to form phosphonate (B1237965) salts. wikipedia.org For example, reaction with sodium hydroxide (B78521) results in the formation of monosodium and disodium salts, the latter of which (disodium clodronate) is often used in pharmaceutical applications. wikipedia.org

Esterification: The hydroxyl groups of the phosphonic acid can be condensed with alcohols to form phosphonate esters. wikipedia.org These esters are often synthesized as intermediates, as the esterification can be reversed through hydrolysis. The Michaelis-Arbuzov reaction, a common method for forming C-P bonds, initially produces a phosphonate ester, which is then hydrolyzed to yield the final phosphonic acid. acs.orgwikipedia.org The hydrolysis of these dialkyl phosphonate esters back to the phosphonic acid is typically achieved under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid. beilstein-journals.orgnih.gov

Conversion to Phosphonyl Halides: The phosphonic acid groups can be converted to more reactive phosphonic dihalides, such as methylphosphonic dichloride, by reacting with reagents like phosphorus pentachloride. noaa.govchemguide.co.uk These intermediates are highly susceptible to nucleophilic attack and can be used to synthesize a wider range of derivatives, including phosphonamidates.

Below is an interactive table summarizing the primary reactions at the phosphonic acid functionalities.

Reaction TypeReagent(s)Product(s)Notes
Salt Formation Base (e.g., NaOH)Phosphonate Salt(s)Forms mono- and di-salts depending on stoichiometry.
Esterification Alcohol (ROH)Phosphonate Ester(s)Typically requires acidic conditions or conversion to a more reactive intermediate.
Hydrolysis Water (H₂O), often with acid (e.g., HCl)Phosphonic AcidUsed to deprotect phosphonate esters. beilstein-journals.orgnih.gov
Halogenation Halogenating Agent (e.g., PCl₅)Phosphonyl DichlorideCreates a highly reactive intermediate for further synthesis. noaa.govchemguide.co.uk

Chemical Degradation Pathways

This compound is a chemically stable compound, largely due to the strength of the carbon-phosphorus (C-P) bond. msu.ru The molecule is not metabolized in the human body, and its elimination occurs unchanged through the urine. drugbank.com

Significant degradation of the C-P bond typically requires specific enzymatic or energetic input, such as photochemical degradation.

Microbial Degradation: Certain microorganisms possess enzymes, known as C-P lyases, that can cleave the C-P bond in phosphonates, allowing them to utilize the phosphorus for growth. msu.rumdpi.com This pathway is a significant route for phosphonate degradation in the environment but is not relevant to the compound's stability in mammalian systems. Another microbial route is an oxidative pathway, which has been identified for methylphosphonic acid, converting it first to hydroxymethylphosphonic acid and then to formic acid and inorganic phosphate (B84403). nih.gov

Photochemical Degradation: In aquatic environments, phosphonates can undergo photo-degradation. This process is often initiated by UV radiation, which generates highly reactive radical species, such as hydroxyl radicals (•OH). nih.gov These radicals can attack the C-P bond, leading to its cleavage and the release of inorganic phosphate. The degradation of methylphosphonic acid, a related compound, has been shown to proceed via this radical-induced mechanism. nih.gov

The inherent stability of the C-P bond makes this compound and other bisphosphonates persistent molecules under normal physiological and environmental conditions, in the absence of specific biological or photochemical catalysts.

Strategies for Further Functionalization

Strategies for creating derivatives of this compound primarily focus on modifying the phosphonic acid groups or on synthesizing new molecules with different functionalities on the central carbon atom.

Prodrug Formation: The phosphonic acid groups can be esterified to create prodrugs. These less polar ester derivatives may have altered pharmacokinetic properties. Once in the body, these esters can be hydrolyzed by enzymes back to the active phosphonic acid form.

Surface Immobilization: The phosphonic acid moieties can be used as anchoring groups to immobilize the molecule onto various surfaces. For example, phosphonic acids can form covalent bonds with the silanol groups on the surface of mesoporous silica (B1680970), which can be useful for creating functionalized materials. mdpi.com

Synthesis of Analogs: As direct substitution of the chlorine atoms is challenging, the most effective strategy for introducing different functional groups at the central carbon is through de novo synthesis. This involves selecting different starting materials for established phosphonate synthesis reactions.

The following table outlines synthetic strategies used to produce various functionalized bisphosphonates, illustrating the principle of building complexity from tailored starting materials.

Target FunctionalitySynthetic ReactionKey Reagents
Alkyl/Aryl Phosphonates Michaelis-Arbuzov ReactionAlkyl/Aryl Halide, Trialkyl Phosphite acs.org
Amino Phosphonates Kabachnik-Fields ReactionAmine, Carbonyl Compound, Dialkyl Phosphite wikipedia.org
Hydroxy Phosphonates Phospha-Aldol ReactionAldehyde/Ketone, Phosphite mdpi.com
Vinyl/Aryl Phosphonates Palladium-Catalyzed Cross-CouplingVinyl/Aryl Halide, H-phosphonate, Pd Catalyst researchgate.net

These methods demonstrate that the vast array of functionalized phosphonates and bisphosphonates are typically accessed through tailored synthetic pathways rather than by the chemical derivatization of a parent compound like this compound. mdpi.comresearchgate.net

Coordination Chemistry and Complexation Behavior of Chloro Phosphono Methyl Phosphonic Acid

Ligand Properties and Chelation Modes

[Chloro(phosphono)methyl]phosphonic acid, a derivative of methylenebis(phosphonic acid), possesses two phosphonate (B1237965) groups attached to a central carbon atom that is also bonded to a chlorine atom. The presence of two phosphonate moieties allows for strong chelation to metal ions. The phosphonate group, [RPO₃]²⁻, and its protonated form, [RPO₃H]⁻, are derived from phosphonic acid, RP(O)(OH)₂, and are characterized by a stable P-C bond. acs.org The oxygen atoms of the phosphonate groups act as the primary coordination sites.

The chelation behavior of bisphosphonates is multifaceted. They can act as bidentate, tridentate, or even higher-denticity ligands, often forming polynuclear complexes by bridging multiple metal centers. The coordination modes are influenced by factors such as the pH of the solution, the nature of the metal ion, and the stoichiometry of the metal-ligand system. In acidic solutions, the phosphonate groups are likely to be protonated, affecting their coordination ability.

Common chelation modes observed for similar bisphosphonate ligands include:

Bidentate Chelation: A single phosphonate group can coordinate to a metal center in a bidentate fashion, forming a four-membered chelate ring.

Geminal Diphosphonate Chelation: Both phosphonate groups can coordinate to the same metal ion, forming a larger chelate ring.

Bridging: The two phosphonate groups can bridge two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. acs.org

Complexation with Diverse Metal Cations

This compound and its analogs exhibit a strong affinity for a wide range of metal cations due to the hard Lewis base nature of the phosphonate oxygen atoms. This makes them effective chelating agents for hard and borderline Lewis acids.

Alkali and Alkaline Earth Metals: While discrete homometallic phosphonates with alkali or alkaline earth metals are not common, they can form complexes. For instance, calcium has been shown to form complexes with phosphonate ligands, often resulting in polymeric structures. acs.orgresearchgate.net

Transition Metals: The interaction of bisphosphonates with transition metals like copper, zinc, and cadmium has been studied. For a closely related compound, (dichloromethylene)bisphosphonic acid P-piperidinium-P′-methyl ester, complexes with Cu(II), Mg(II), Zn(II), and Cd(II) have been synthesized and structurally characterized. researchgate.net These studies reveal the formation of both discrete polynuclear complexes and coordination polymers.

Lanthanides and Actinides: Phosphonic acids are known to form stable complexes with lanthanide and actinide ions. This property is particularly relevant for applications in separation chemistry and the management of nuclear waste. researchgate.netresearchgate.net

The stability of the metal complexes is influenced by the charge density of the metal ion and the pH of the medium, which dictates the degree of deprotonation of the phosphonic acid groups.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of phosphonic acids is primarily achieved through single-crystal X-ray diffraction. Spectroscopic techniques such as IR and NMR spectroscopy also provide valuable information about the coordination environment.

A study on the metal complexes of (dichloromethylene)bisphosphonic acid P-piperidinium-P′-methyl ester, an analog of this compound, provides insight into potential structures. researchgate.net

Copper Complex: A hexameric, wheel-like copper(II) complex was formed, featuring bridging phosphonate ligands. The structure contains channels occupied by water molecules. researchgate.net

Magnesium, Zinc, and Cadmium Complexes: These metals formed one-dimensional polymeric chains. In the case of the zinc complex, coordinated sodium cations linked the chains into a two-dimensional layered structure. The magnesium and cadmium complexes formed layers through hydrogen bonding. researchgate.net

These findings suggest that this compound is likely to form structurally diverse complexes, ranging from discrete molecules to extended polymeric networks, depending on the metal ion and reaction conditions.

Table 1: Structural Features of Metal Complexes with a (Dichloromethylene)bisphosphonate Analog researchgate.net

Metal IonComplex TypeStructural DimensionalityKey Features
Cu(II)Hexameric0D (Discrete)Wheel-like structure with bridging phosphonates.
Mg(II)Polymeric1DChains forming layers via hydrogen bonds.
Zn(II)Polymeric2DChains linked by coordinated Na⁺ ions.
Cd(II)Polymeric1DChains forming layers via hydrogen bonds.

Implications in Metal Ion Sequestration and Catalysis

The strong chelating ability of this compound and its propensity to form stable complexes with a variety of metal ions underpin its potential applications in metal ion sequestration and catalysis.

Metal Ion Sequestration: The ability to bind strongly to metal ions makes this compound a candidate for applications in water treatment, industrial process cleaning, and the removal of heavy or radioactive metals from contaminated environments. orientjchem.org The formation of insoluble coordination polymers can be particularly effective for the precipitation and removal of target metal ions.

Catalysis: Metal-phosphonate complexes can serve as catalysts in various organic reactions. nih.govscispace.com The metal center can act as a Lewis acid catalyst, while the organic part of the ligand can be modified to influence the catalytic activity and selectivity. Although specific catalytic applications for complexes of this compound are not extensively documented, the broader class of metal-phosphonate materials has shown promise in reactions such as oxidations and reductions. scispace.com The tunability of the metal-ligand combination allows for the design of catalysts for specific chemical transformations.

Derivatives and Analogues of Chloro Phosphono Methyl Phosphonic Acid

Synthesis of Structurally Modified Analogues

The synthesis of bisphosphonates (BPs) and their analogues is a well-established field, yet it presents ongoing challenges in achieving efficiency and scalability for pharmaceutical applications. nih.govmdpi.com The classical method for preparing 1-hydroxy-gem-bisphosphonates involves heating a suitable carboxylic acid with phosphorous acid and a chlorinating agent like phosphorus trichloride (B1173362), followed by hydrolysis. nih.gov However, this process can be slow. nih.gov

More modern and efficient one-pot methods have been developed. One such method facilitates the synthesis of α-hydroxy bisphosphonates directly from a wide array of commercially available carboxylic acids using tris(trimethylsilyl) phosphite (B83602). nih.gov The development of synthetic protocols for structurally diverse analogues is crucial for investigating their properties. This includes the creation of α-halogenated analogues, where the hydroxyl group common in many bioactive bisphosphonates is replaced by a halogen. acs.orgnih.gov For instance, α-halogenated analogues of the bisphosphonate risedronate have been synthesized to explore the role of the α-substituent. acs.orgnih.govacs.org

Furthermore, synthetic strategies have been devised for other classes of analogues, such as aminobisphosphonates, which are noted for their potent biological activities and ability to complex metal ions. frontiersin.org The synthesis of these compounds often involves multi-component reactions. rsc.orgresearchgate.net A common approach is the Mannich-type reaction, which involves an amine, a carbonyl compound (like formaldehyde), and a phosphorus source. researchgate.netorientjchem.org These varied synthetic routes allow for the creation of a broad library of structurally modified analogues for further investigation. nih.gov

Investigation of Halogen and Phosphonate (B1237965) Variations

Systematic modifications to the structure of bisphosphonates, such as altering the halogen atom on the central carbon or replacing a phosphonate group, have been investigated to understand their impact on chemical and biological properties.

In a study of α-halogenated analogues of risedronate, replacing the α-hydroxyl group with a halogen (Fluorine, Chlorine, Bromine) was found to decrease the compound's affinity for bone mineral. acs.orgnih.govacs.org This confirmed that the α-OH group plays a significant role in enhancing bone affinity, acting as a "bone hook". acs.orgresearchgate.net

Another key variation involves modifying the phosphonate groups. When one of the two phosphonate groups in a bisphosphonate was substituted with a carboxylate group, forming a phosphonocarboxylate, the affinity for bone mineral was significantly reduced. acs.org This is attributed to the carboxylate being a less effective ligand for hydroxyapatite (B223615) compared to the phosphonate group. acs.org In these phosphonocarboxylate analogues, the replacement of the α-OH group with a halogen resulted in a near-complete loss of retention on a hydroxyapatite chromatography column, further underscoring the importance of both the phosphonate moieties and the α-substituent for bone affinity. acs.org

Structure-Reactivity Correlations within the Compound Family

The relationship between the chemical structure of [Chloro(phosphono)methyl]phosphonic acid analogues and their reactivity is a critical area of research. Reactivity is often assessed through the inhibition of specific enzymes. Nitrogen-containing bisphosphonates are known to primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.gov

Studies on α-halogenated analogues of risedronate have provided detailed structure-reactivity correlations. The α-halo analogues demonstrated potent inhibition of FPPS. acs.orgnih.govresearchgate.net The inhibitory potency (IC₅₀) varied with the halogen, with the α-fluoro analogue being the most potent and the α-bromo analogue being the least. acs.orgacs.org This indicates a clear correlation between the nature of the halogen substituent and the compound's reactivity with the enzyme target.

Conversely, when one phosphonate group was replaced by a carboxylate, the resulting α-halo-phosphonocarboxylate analogues were found to be ineffective against FPPS. nih.govacs.org However, these same compounds were shown to inhibit a different enzyme, Rab geranylgeranyl transferase (RGGT), with potencies similar to the parent phosphonocarboxylate compound. nih.govacs.org The α-fluoro phosphonocarboxylate analogue was found to be as, or slightly more, active than its parent compound in cellular assays. nih.govacs.org

Interactive Data Table: FPPS Inhibition by α-Halo Risedronate Analogues

The table below summarizes the 50% inhibitory concentration (IC₅₀) values for α-halogenated analogues of Risedronate against the enzyme Farnesyl Pyrophosphate Synthase (FPPS). Lower values indicate higher potency.

Compound AnalogueHalogenIC₅₀ (nM) acs.orgacs.org
α-Fluoro RisedronateFluorine16
α-Chloro RisedronateChlorine140
α-Bromo RisedronateBromine340
Risedronate (parent)- (OH group)6

Interactive Data Table: RGGT Inhibition by α-Halo 3-PEHPC Analogues

The table below shows the IC₅₀ values for α-halogenated analogues of the phosphonocarboxylate 3-PEHPC against the enzyme Rab Geranylgeranyl Transferase (RGGT). These compounds were ineffective against FPPS (IC₅₀ > 600 µM).

Compound AnalogueHalogenIC₅₀ (µM) nih.govacs.org
α-Fluoro 3-PEHPCFluorine16-35
α-Chloro 3-PEHPCChlorine16-35
α-Bromo 3-PEHPCBromine16-35
3-PEHPC (parent)- (OH group)24

Advanced Spectroscopic and Structural Elucidation of Chloro Phosphono Methyl Phosphonic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of [Chloro(phosphono)methyl]phosphonic acid in solution. The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within the molecule.

The ¹H NMR spectrum is expected to show a single resonance for the methine proton (CH). Due to coupling with the two equivalent phosphorus nuclei, this signal would appear as a triplet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the chlorine atom and the two phosphonic acid groups.

In the ¹³C NMR spectrum, a single carbon signal is anticipated for the central carbon atom of the C-P bond. This signal would also be split into a triplet due to coupling with the two phosphorus nuclei. The chemical shift would be in the region typical for a carbon atom bonded to a chlorine and two phosphorus atoms.

The ³¹P NMR spectrum is crucial for characterizing phosphonates. For this compound, a single resonance is expected, as the two phosphorus atoms are chemically equivalent. This signal would be a doublet due to coupling with the methine proton. Proton-decoupled ³¹P NMR would show a singlet. The chemical shift is indicative of a phosphonate (B1237965) group in this specific chemical environment. For comparison, the related medronic acid (methylenebis(phosphonic acid)) shows a ¹H NMR signal at 2.34 ppm as a triplet with a coupling constant (²JHP) of 20.8 Hz in D₂O. uef.fi

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)
¹H~4.0-5.0 ppmTriplet²J(H,P) ≈ 20-25 Hz
¹³C~60-70 ppmTriplet¹J(C,P) ≈ 130-150 Hz
³¹P~15-25 ppmDoublet²J(P,H) ≈ 20-25 Hz

Note: The data in this table is predicted based on known values for similar bisphosphonate compounds and general spectroscopic principles.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. Due to the polar and non-volatile nature of phosphonic acids, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In positive-ion mode ESI-MS, the molecule is expected to be observed as protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺. In negative-ion mode, deprotonated molecules [M-H]⁻ are commonly observed. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing highly accurate mass measurements. For instance, an analysis of the related compound (dichloromethylene)bisphosphonate (Cl₂MBP) has been successfully performed using gas chromatography-mass spectrometry after trimethylsilylation, with detection limits in the picogram range using negative chemical ionization. nih.gov

The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions would likely involve the loss of water (H₂O), hydrochloric acid (HCl), and portions of the phosphonate groups, such as HPO₃.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺210.9323
[M+Na]⁺232.9142
[M-H]⁻208.9177

Note: The predicted m/z values are based on the monoisotopic mass of the most common isotopes (¹H, ¹²C, ³⁵Cl, ¹⁶O, ³¹P).

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of phosphonic acids are complex but contain characteristic bands. The P=O stretching vibration typically appears as a strong band in the IR spectrum between 1250 and 1100 cm⁻¹. The P-O-H stretching vibrations are expected in the region of 1040-910 cm⁻¹, while the broad O-H stretching from the phosphonic acid groups and any water of hydration would dominate the high-frequency region (3500-2500 cm⁻¹). The C-P bond vibration is expected in the fingerprint region. The C-Cl stretching vibration usually appears in the 800-600 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the phosphonate groups, which may be weak in the IR spectrum. The symmetric P(OH)₂ stretching vibration is a good example. Studies on phosphoric acid solutions have provided detailed assignments for the vibrational modes of the PO₄ skeleton. rsc.org

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy
O-H stretch (phosphonic acid)3500-2500 (broad)IR, Raman
P=O stretch1250-1100IR (strong)
P-O-H stretch1040-910IR, Raman
P-O stretch1000-800IR, Raman
C-Cl stretch800-600IR
C-P stretch800-700IR, Raman

Note: The data in this table is based on characteristic vibrational frequencies for phosphonic acids and related compounds.

Single Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related bisphosphonate structures, such as etidronic acid, reveals common structural motifs. uef.fi In the solid state, bisphosphonates typically exhibit a tetrahedral geometry around the central carbon atom and the phosphorus atoms. The molecules are often involved in extensive intermolecular hydrogen bonding through the phosphonic acid groups, leading to the formation of complex three-dimensional networks. The P-C-P bond angle and the torsion angles involving the phosphonate groups are key parameters in defining the molecular shape. The crystal structure of a magnesium complex of clodronic acid, a closely related compound, has been reported, highlighting the coordination behavior of such ligands. dntb.gov.ua

Table 4: Expected Crystallographic Parameters for this compound

ParameterExpected Features
Crystal SystemMonoclinic or Orthorhombic (common for bisphosphonates)
Space GroupCentrosymmetric or non-centrosymmetric
Key Bond LengthsP-C, P-O, P=O, C-Cl
Key Bond AnglesP-C-P, O-P-O, O-P-C
Hydrogen BondingExtensive intermolecular hydrogen bonds involving phosphonic acid groups
ConformationDefined by the P-C-P-O torsion angles

Note: The information in this table is based on typical crystallographic data observed for other geminal bisphosphonates.

Computational and Theoretical Investigations of Chloro Phosphono Methyl Phosphonic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Research Findings: Density Functional Theory (DFT) is a common method for these investigations, often using functionals like B3LYP or M06-2X. nih.govresearchgate.net These calculations help determine the molecular orbital energies, charge distribution, and the nature of the chemical bonds. The P-C-P backbone is a key feature, and studies on related phosphonates show that the phosphorus-carbon bond is stable. nih.gov The electronic structure is dominated by the highly polar P=O and P-O-H bonds of the phosphonate (B1237965) groups. researchgate.net

Table 1: Summary of Quantum Chemical Methods and Their Applications

Computational Method Basis Set Key Properties Investigated Relevance to Clodronic Acid
Density Functional Theory (DFT) 6-31G**, 6-311++G(d,p) Molecular geometry, vibrational frequencies, charge distribution, reaction energies. researchgate.netpleiades.online Predicts stable structures, atomic charges, and infrared spectra.
Møller-Plesset Perturbation Theory (MP2) aug-cc-pVDZ Electron correlation effects, intermolecular interaction energies. github.io Provides a more accurate description of non-covalent interactions.

Conformational Analysis and Energetic Profiles

[Chloro(phosphono)methyl]phosphonic acid has several rotatable bonds, specifically the C-P bonds, leading to multiple possible three-dimensional arrangements or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers for conversion between them.

Research Findings: The potential energy surface of the molecule can be explored by systematically rotating the phosphonate groups around the central C-P bonds. Theoretical calculations are used to determine the relative energies of these different conformers. The "staggered" conformations, where the bulky phosphonate groups are maximally separated to reduce steric hindrance, are generally expected to be lower in energy. The presence of intramolecular hydrogen bonds between the phosphonate groups can also play a significant role in stabilizing certain conformations.

Energetic profiles for processes like proton transfer can also be calculated. pleiades.online For a bisphosphonic acid, these profiles would show the energy required to remove successive protons, providing theoretical pKa values. Studies on similar phosphonic acids show that scanning the potential energy surface can reveal single-well profiles or double-well profiles with a transition state, indicating the feasibility of proton transfer between groups. pleiades.online

Table 2: Illustrative Energetic Data for a Bisphosphonate

Parameter Description Typical Calculated Value (kcal/mol)
Rotational Barrier (C-P bond) The energy required to rotate one phosphonate group relative to the other. 5 - 10
Conformational Energy Difference The energy difference between the most stable (global minimum) and a less stable conformer. 1 - 4

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound interacts with its environment, such as water molecules or biological macromolecules. dovepress.comnih.gov These simulations are governed by a force field, which defines the potential energy of the system based on the positions of its atoms.

Research Findings: MD simulations are particularly useful for understanding how clodronic acid binds to its primary target, the mineral hydroxyapatite (B223615) in bone. nih.gov Simulations can model the molecule approaching the crystal surface and identify the key interactions that anchor it. The primary interactions are strong electrostatic attractions and hydrogen bonds between the negatively charged oxygen atoms of the phosphonate groups and the calcium ions on the hydroxyapatite surface. nih.govnih.gov

Simulations in an aqueous environment can reveal the structure of the hydration shell around the molecule. The polar phosphonate groups interact strongly with water molecules, forming multiple hydrogen bonds. This solvation shell influences the molecule's solubility and its approach to binding sites. Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to characterize the structure of the surrounding solvent. dovepress.com

Table 3: Key Intermolecular Interactions Studied by MD Simulations

Interaction Type Participating Groups Significance
Ionic/Electrostatic Phosphonate (P-O⁻) groups and Calcium (Ca²⁺) ions. Primary driving force for binding to bone mineral.
Hydrogen Bonding P=O and P-O-H groups with water or biological residues (e.g., amino acid side chains). nih.gov Determines solvation and specificity of binding to proteins.

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to identify the molecule. They are also invaluable for elucidating reaction mechanisms at a level of detail that is often inaccessible to experiments alone.

Research Findings: NMR spectroscopy is a key technique for structure elucidation, and computational models can predict ¹H, ¹³C, and ³¹P NMR chemical shifts. github.ionmrdb.org These predictions are achieved by calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. Comparing predicted spectra for different possible isomers or conformers with experimental spectra can help confirm the correct structure.

Vibrational spectra (Infrared and Raman) can also be predicted from first principles. nih.gov The calculated frequencies correspond to specific bond stretches, bends, and torsions, providing a molecular fingerprint.

Regarding reaction mechanisms, theoretical studies can map out the entire energy landscape of a chemical reaction. For instance, the hydrolysis of the P-O-R ester bonds in precursor molecules to form the final phosphonic acid can be modeled to determine if it proceeds via an Sₙ1 or Sₙ2 mechanism. beilstein-journals.orgacs.org A particularly important "reaction" for clodronic acid is its intracellular metabolism into the non-hydrolyzable ATP analog, AppCCl₂p. nih.gov Quantum chemical calculations can model the transition state of this enzymatic reaction, explaining how the molecule exerts its cytotoxic effects on osteoclasts. nih.govnih.gov

Table 4: Predicted Spectroscopic Data and Mechanistic Insights

Technique/Method Predicted Property Application
NMR Calculation (GIAO method) Chemical Shifts (δ) and Coupling Constants (J). nmrdb.org Structural verification and assignment of experimental spectra.
Vibrational Frequency Calculation IR/Raman Frequencies and Intensities. nih.gov Identification of functional groups and comparison with experimental vibrational spectra.

Emerging Applications in Materials Science and Chemical Technologies

Surface Chemistry and Adhesion Enhancement

The phosphonic acid functional group is known for its strong affinity and binding capabilities to a variety of surfaces, particularly metal oxides. mdpi.com This makes compounds like [Chloro(phosphono)methyl]phosphonic acid highly promising as adhesion promoters and surface modifiers. The primary mechanism involves the formation of strong, stable bonds between the phosphonic acid headgroup and the substrate, while the rest of the molecule provides specific surface functionality. caplinq.com

The interaction between the phosphonic acid and a metal (M) or metal oxide surface typically results in the formation of P–O–M bonds. This covalent linkage is significantly more robust than the bonds formed by other functional groups like carboxylic acids, leading to more durable surface modifications. The bis-phosphonate structure of this compound offers the potential for bidentate or even bridging coordination to the surface, further strengthening the interface. This can lead to the formation of densely packed, well-organized self-assembled monolayers (SAMs).

Research into related phosphonic acids has demonstrated their effectiveness in improving the adhesion of coatings and adhesives to various substrates. google.comgoogle.com For instance, phosphonate-based adhesion promoters can be incorporated directly into resin formulations, where the pendant phosphonic acid groups interact strongly with metal surfaces, significantly increasing bond strength. caplinq.comgoogle.com The chlorine atom in this compound, being an electron-withdrawing group, can influence the acidity (pKa) of the phosphonic acid moieties, potentially modulating the kinetics and thermodynamics of surface binding. acs.org Studies on other halogenated phosphonic acids have shown that such substitutions can impact the packing density and electronic properties of the resulting monolayer. mdpi.com

Table 1: Interactions in Phosphonic Acid-Based Surface Modification

Interaction Type Description Relevant Moiety
Primary Bonding Formation of strong covalent or ionic bonds with the substrate. Phosphonic acid group (P-O-H) interacting with surface metal/metal oxide (M-OH).
Secondary Interactions Van der Waals forces and potential hydrogen bonding between adjacent molecules. The alkyl/chloro-alkyl backbone of the molecule.

| Coating/Polymer Linkage | The terminal group of the adhesion promoter interacts with the overlying coating or adhesive matrix. | The molecular backbone provides a functional surface for the coating to bind to. |

Role in Corrosion Inhibition Mechanisms

Phosphonic acids are recognized as effective corrosion inhibitors, particularly for ferrous metals and their alloys in aqueous environments. mdpi.comresearchgate.net They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents. mdpi.comtzgroupusa.com

Detailed studies on closely related compounds, such as 2-chloroethyl phosphonic acid (2-Cl EPA), provide significant insight into the potential mechanism of this compound. Research has shown a powerful synergistic effect when 2-Cl EPA is used in conjunction with zinc ions (Zn²⁺) to protect carbon steel in neutral aqueous solutions. scilit.comresearchgate.net This system functions as a mixed inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net

The protective film formed is complex, consisting of an Fe²⁺-phosphonate complex, zinc hydroxide (B78521) (Zn(OH)₂), and iron oxides. scilit.comresearchgate.net The presence of the chlorine atom is believed to enhance the inhibition efficiency due to its electron-withdrawing nature, which influences the molecule's adsorption and film-forming characteristics. researchgate.net It has been observed that the anticorrosion activity of the chloro-derivative in the presence of zinc ions is significantly higher than that of its non-chlorinated counterpart. researchgate.net

Table 2: Corrosion Inhibition Efficiency of a Related Phosphonic Acid System

Inhibitor Formulation Substrate Environment Inhibition Efficiency

Data from studies on the synergistic effect of 2-chloroethyl phosphonic acid and Zn²⁺. scilit.comresearchgate.net

Integration into Inorganic Material Synthesis and Design

The ability of phosphonates to bind strongly to metal oxides makes this compound a valuable component for creating advanced organic-inorganic hybrid materials. researchgate.net By grafting this molecule onto the surface of inorganic materials like silica (B1680970), titania, or zirconia, the properties of the material can be precisely tailored. The bis-phosphonate structure is particularly advantageous, as it can act as a robust linker, bridging inorganic particles or anchoring other functional molecules.

Surface modification with phosphonates is a well-established method for functionalizing nanoparticles, creating materials with enhanced dispersibility, tailored surface energy, or specific catalytic or sensing capabilities. researchgate.net For example, a phosphonate (B1237965) precursor bearing a disilicate moiety was developed to efficiently modify silica surfaces through Si-O-Si bond formation, demonstrating a versatile method for grafting. researchgate.net Applying this concept, this compound could be used to create a phosphonate-rich surface on various inorganic supports.

Furthermore, phosphonate-functionalized materials have shown promise as high-capacity sorbents. Hybrid materials synthesized with ligands containing multiple phosphonate groups have demonstrated high selectivity in the separation of metal ions, such as lanthanides. researchgate.net The integration of this compound into such systems could lead to new materials for selective metal extraction or sensing applications.

Applications in Water Treatment and Chemical Remediation Processes

Phosphonates are widely used in industrial water treatment as scale and corrosion inhibitors. tzgroupusa.com They are highly effective at sequestering di- and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe²⁺, which are responsible for the formation of mineral scale in pipes (B44673) and boilers. tzgroupusa.com The mechanism involves the phosphonate groups binding to the metal ions, preventing them from precipitating as insoluble salts. tzgroupusa.com Given its two phosphonic acid groups, this compound is expected to be an effective chelating agent for this purpose.

In addition to scale prevention, the ability to form a protective film on metal surfaces makes it a valuable corrosion inhibitor in water systems, as discussed previously. tzgroupusa.com Phosphonates are stable under the harsh conditions of industrial water systems, including high temperatures and extreme pH levels. tzgroupusa.com

Beyond traditional water treatment, there is growing interest in organophosphonates for chemical remediation. Methylphosphonic acid, for example, is part of the marine phosphorus cycle and can be utilized by certain microbes as a source of phosphate (B84403). nih.gov This highlights the potential for phosphonates to be involved in biogeochemical processes. While the specific environmental fate of this compound is not detailed, its strong metal-binding properties suggest potential applications in the remediation of heavy metal-contaminated water, where it could be used to sequester toxic metals from solution.

Potential in Heterogeneous and Homogeneous Catalytic Systems

The unique chemical properties of phosphonates suggest their potential utility in catalytic systems. researchgate.net The phosphonic acid groups can act as ligands, coordinating to metal centers to form catalysts for a variety of chemical transformations. These ligands can be anchored to a solid support, creating a heterogeneous catalyst that is easily separated from the reaction products. The stability of the phosphonate-surface bond is advantageous for creating durable and reusable catalysts.

In homogeneous catalysis, phosphonate-based ligands can be used to tune the electronic and steric properties of a metal complex, thereby influencing its catalytic activity and selectivity. While specific applications for this compound in catalysis are not yet widely reported, research on other phosphonates provides a basis for its potential. For example, manganese complexes have been used to catalyze the addition of H-phosphonates to alkenes. acs.org

Furthermore, the synthesis of phosphonates can itself be a catalytic process. Nanosized zinc oxide has been shown to be an effective catalyst for the conjugate addition of phosphorus nucleophiles. acs.org The dual phosphonate groups and the chlorine atom on this compound offer multiple sites for interaction, suggesting it could serve as a scaffold for bifunctional or multifunctional catalysts.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound CH₅ClO₆P₂
2-chloroethyl phosphonic acid (2-Cl EPA) C₂H₆ClO₃P
Zinc Ion Zn²⁺
Zinc Hydroxide Zn(OH)₂
Iron(II) Ion Fe²⁺
Aminotrimethylene Phosphonic Acid (ATMP) C₃H₁₂NO₉P₃
1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP) C₂H₈O₇P₂
Methylphosphonic acid CH₅O₃P
Methylphosphonyl dichloride CH₃Cl₂OP
Perfluorophosphonic acids Varies
Silica SiO₂
Titania TiO₂

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes to [Chloro(phosphono)methyl]phosphonic acid and its derivatives remains a significant challenge. While established methods for creating C-P bonds, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, are foundational, future research will likely focus on greener, more atom-economical, and highly selective methodologies. acs.org

Key areas for exploration include:

Catalytic Approaches: The use of transition metal catalysts or organocatalysts could provide milder reaction conditions and improved yields. For instance, palladium-catalyzed cross-coupling reactions, which have been adapted for certain aminopyridines, could be explored, though challenges with catalyst inhibition by phosphorus compounds would need to be addressed. acs.org

One-Pot Syntheses: Developing one-pot procedures, similar to those published for other phosphonic acids like methylphosphonic acid, would streamline the synthesis, reduce waste, and potentially lower costs. wikipedia.org

Solvent-Free and Mechanochemical Methods: Investigating solvent-free reaction conditions, perhaps using mechanochemistry (ball-milling), could lead to more environmentally friendly synthetic processes. The use of nano-sized ZnO particles as catalysts in solvent-free syntheses of β-phosphono malonate analogs suggests a potential avenue for such research. acs.org

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, improve safety for exothermic reactions, and facilitate easier scale-up of the synthesis.

A significant unresolved challenge is the selective functionalization of the two phosphonic acid groups, which would open up pathways to asymmetrical derivatives with tailored properties.

Unveiling New Reactivity Patterns

A deeper understanding of the reactivity of this compound is crucial for its application. The presence of a chlorine atom geminal to two phosphonate (B1237965) groups suggests unique electronic and steric influences on its chemical behavior.

Future research should focus on:

Hydrolytic Stability and Kinetics: While the hydrolysis of various phosphonates has been studied, detailed kinetic analysis of this compound under different pH and temperature conditions is needed. The presence of the chloromethyl group is known to increase the reaction rate in related compounds. mdpi.com

Reactions at the Chlorinated Carbon: Exploring nucleophilic substitution reactions at the central carbon atom could lead to a diverse library of new bisphosphonate compounds. Understanding the influence of the two phosphonate groups on the reactivity of the C-Cl bond is a key unresolved question.

Coordination Chemistry: A thorough investigation of its coordination behavior with a wide range of metal ions is warranted. The phosphonic acid groups are excellent chelating agents, and the resulting metal complexes could have interesting catalytic, magnetic, or biological properties. acs.org

Polymerization and Condensation Reactions: Investigating the compound's ability to act as a monomer or cross-linking agent in polymerization reactions could lead to new functional polymers. Its reaction with surface hydroxyl groups, for instance on metal oxides, is a key aspect of its use in materials science. researchgate.net

The table below summarizes the expected influence of the compound's structural features on its reactivity, which requires further experimental validation.

Structural FeatureExpected Influence on ReactivityResearch Direction
Two Phosphonic Acid GroupsStrong chelating agent, potential for di- or trivalent binding. acs.orgStudy complex formation with various metal ions.
Chlorine Atom (α-position)Increases electrophilicity of the central carbon and acidity of P-OH groups.Investigate nucleophilic substitution reactions at the C-Cl bond.
Geminal Bisphosphonate StructureHigh affinity for bone mineral and metal oxide surfaces.Explore surface modification and bioconjugation applications.

Advanced Materials Development Based on the Compound

The unique properties of this compound make it a promising building block for advanced materials. Phosphonic acids are known to bind strongly to metal oxide surfaces, offering a robust method for surface functionalization. researchgate.netmdpi.com

Future research in this area could include:

Functionalized Nanoparticles: Grafting the compound onto the surface of nanoparticles (e.g., titania, zirconia, silica) could create hybrid materials for applications in catalysis, photocatalysis, and biomedical imaging. researchgate.netmdpi.com Theoretical studies have explored the grafting of similar molecules like 2-chloroethyl phosphonic acid onto titania surfaces. researchgate.net

Polymer Electrolyte Membranes: Incorporating the compound into polymer backbones could lead to the development of novel proton-conducting membranes for fuel cells, leveraging the acidic nature of the phosphonic acid groups. mdpi.com

Metal-Organic Frameworks (MOFs): The compound could serve as a linker in the synthesis of novel MOFs. The resulting frameworks could exhibit unique porosity and functionality, suitable for gas storage, separation, or catalysis.

Corrosion Inhibitors: Phosphonates are effective corrosion inhibitors. rsc.org Research into the efficacy of this compound for protecting various metals and alloys, particularly under harsh conditions, would be a valuable pursuit.

A key challenge is to control the density and orientation of the molecules when they are immobilized on a surface to achieve the desired material properties.

Frontiers in Computational Chemical Research

Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at a molecular level, guiding experimental work and accelerating discovery.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Quantum chemical methods can be used to model potential synthetic pathways and reaction mechanisms, providing insights into transition states and energy barriers. researchgate.netnih.gov This can help optimize reaction conditions and predict the feasibility of new transformations.

Predicting Material Properties: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be employed to model the interaction of the compound with surfaces. For example, computational methods have been used to study the grafting of 2-chloroethyl phosphonic acid on titania, providing insights into binding stability. researchgate.net

Virtual Screening: Computational screening of derivatives of this compound could identify candidates with enhanced properties for specific applications, such as improved binding affinity to a particular protein target or optimized electronic properties for a materials application.

Conformational Analysis: Understanding the conformational landscape of the molecule and its complexes is essential for predicting its behavior. Computational methods can explore the different spatial arrangements and their relative energies.

The table below outlines potential computational approaches and their expected outcomes for this compound.

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT)Calculate electronic structure, reaction energies, and spectroscopic properties.Prediction of reactivity, pKa values, and IR/NMR spectra.
Molecular Dynamics (MD)Simulate the behavior of the molecule in solution or at an interface.Understanding of solvation, diffusion, and binding to surfaces.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model reactions in complex environments (e.g., enzyme active sites).Insight into the mechanism of action in biological systems.
Growing String Method (GSM)Map detailed reaction paths for complex chemical transformations. nih.govElucidation of intricate reaction mechanisms and transition states.

A significant challenge in the computational realm is the accurate modeling of solvent effects and intermolecular interactions, which are crucial for predicting the behavior of this highly polar and functionalized molecule.

Q & A

Synthesis and Purification

Basic Question: What are the most reliable methods for synthesizing [chloro(phosphono)methyl]phosphonic acid, and how do reaction conditions influence yield? Methodological Answer:

  • Primary synthesis routes :
    • Modified Mannich reaction : Reacting phosphorous acid (H₃PO₃) with formaldehyde and a chloroalkylamine precursor under acidic conditions. This method directly forms the P–C bond .
    • Dialkyl phosphonate route : Alkylation of dialkyl phosphonates followed by dealkylation using HCl or the McKenna procedure (bromotrimethylsilane + methanolysis). This method avoids side reactions common in acidic hydrolysis .
  • Critical parameters :
    • Temperature (40–80°C) and pH (<3) are crucial to minimize hydrolysis of the chloroalkyl group.
    • Use anhydrous solvents (e.g., THF or dichloromethane) to prevent premature decomposition .

Advanced Question: How can researchers optimize purity when synthesizing this compound for kinetic studies? Methodological Answer:

  • Purification steps :
    • Column chromatography : Use silicic acid columns with gradient elution (chloroform:methanol:water) to separate phosphonolipid analogs from unreacted precursors .
    • Recrystallization : Dissolve the crude product in hot ethanol and precipitate with diethyl ether to remove ionic impurities .
  • Purity validation :
    • ³¹P NMR : A singlet at δ 15–20 ppm confirms the absence of hydrolyzed byproducts (e.g., methylphosphonic acid) .

Analytical Characterization

Basic Question: What spectroscopic and chromatographic techniques are recommended for structural elucidation? Methodological Answer:

  • Key techniques :
    • ³¹P NMR : Detects phosphorus environments; shifts at δ 10–25 ppm indicate phosphonic acid groups .
    • FT-IR : Peaks at 950–1250 cm⁻¹ (P=O stretch) and 2300–2700 cm⁻¹ (P–OH vibrations) .
    • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile for separation. Monitor m/z 187 [M-H]⁻ for the intact compound .

Advanced Question: How can researchers resolve ambiguities in distinguishing this compound from its hydrolysis products? Methodological Answer:

  • Hyphenated techniques :
    • LC-ESI-MS/MS : Fragment ions at m/z 143 (loss of Cl) and m/z 97 (PO₃⁻) confirm the chloroalkylphosphonic structure .
  • Isotopic labeling : Introduce ¹⁸O during hydrolysis to track degradation pathways via mass shifts in MS .

Applications in Research

Basic Question: What are the primary research applications of this compound in biological systems? Methodological Answer:

  • Plant physiology : Acts as a precursor to ethylene-releasing compounds (e.g., ethephon analogs) to study stress responses in crops. Monitor ethylene emission via gas chromatography .
  • Enzyme inhibition : Competes with phosphate-binding enzymes (e.g., phosphatases) due to structural mimicry. Use kinetic assays (e.g., NADH-coupled) to quantify inhibition constants (Kᵢ) .

Advanced Question: How does this compound interact with proton-conducting materials in fuel-cell research? Methodological Answer:

  • Mechanistic studies :
    • Ab initio molecular dynamics (AIMD) : Simulate proton transport through phosphonic acid-functionalized membranes. Focus on hydrogen-bond networks and Grotthuss mechanisms .
    • Electrochemical impedance spectroscopy (EIS) : Measure conductivity (σ ≈ 10⁻² S/cm) in hydrated membranes at 80°C .

Stability and Degradation

Basic Question: What storage conditions prevent decomposition of this compound? Methodological Answer:

  • Storage protocol :
    • Keep at -20°C in amber vials under argon.
    • Avoid aqueous solutions (pH >5) to prevent hydrolysis to methylphosphonic acid .

Advanced Question: How can researchers identify and quantify degradation products under varying pH conditions? Methodological Answer:

  • Hydrolysis pathway analysis :
    • pH-dependent kinetics : Use ³¹P NMR to monitor hydrolysis rates. At pH 7, t₁/₂ ≈ 24 hrs; at pH 10, t₁/₂ ≈ 2 hrs .
    • Degradation products : Methylphosphonic acid (MPA) and chloroacetic acid are major byproducts. Quantify via ion chromatography with suppressed conductivity detection .

Data Contradictions and Validation

Advanced Question: How should researchers address discrepancies in reported hydrolysis rates of this compound? Methodological Answer:

  • Cross-validation strategies :
    • Comparative kinetics : Replicate studies under identical conditions (pH, temperature, ionic strength) .
    • Isotope dilution mass spectrometry (IDMS) : Spike samples with ¹³C-labeled analogs to correct for matrix effects .

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Feasible Synthetic Routes

Reactant of Route 1
[Chloro(phosphono)methyl]phosphonic acid
Reactant of Route 2
[Chloro(phosphono)methyl]phosphonic acid

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